Superior Anticancer Potency: 5-Chloro Pyrazole Curcumin Condensate Outperforms Bromo Analog in HeLa Cells
In a direct head-to-head comparison of curcumin condensates, the 5-chloro pyrazole derivative demonstrated significantly higher potency than its bromo analog in reducing cervical cancer cell viability. The chloro derivative achieved an IC₅₀ of 14.2 µg/mL, which is a 31% lower concentration required for 50% inhibition compared to the 18.6 µg/mL IC₅₀ for the bromo analog. Both were superior to the parent compound, curcumin (IC₅₀ = 42.4 µg/mL), but the chloro derivative's advantage over bromo is a critical differentiator for SAR studies [1].
| Evidence Dimension | Cytotoxic Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 14.2 µg/mL (as chloro-pyrazole curcumin condensate) |
| Comparator Or Baseline | Bromo-pyrazole curcumin condensate: IC₅₀ = 18.6 µg/mL; Curcumin: IC₅₀ = 42.4 µg/mL |
| Quantified Difference | Chloro derivative is 1.31-fold more potent than bromo derivative; 3.0-fold more potent than curcumin |
| Conditions | HeLa human cervical cancer cell line; standard cell proliferation assay |
Why This Matters
Procuring the 5-chloro compound is essential for researchers seeking to maximize cytotoxic potency in this scaffold class; substitution with the bromo analog would result in a measurable loss of activity.
- [1] Chaudhary M, et al. Chloro and bromo-pyrazole curcumin Knoevenagel condensates augmented anticancer activity against human cervical cancer cells. J Biomol Struct Dyn. 2020;38(1):200-218. View Source
